molecular formula C12H17NO2 B1296539 4-[3-(Dimethylamino)propoxy]benzaldehyde CAS No. 26934-35-0

4-[3-(Dimethylamino)propoxy]benzaldehyde

Cat. No. B1296539
CAS RN: 26934-35-0
M. Wt: 207.27 g/mol
InChI Key: ZYOHTXKOHWSJMZ-UHFFFAOYSA-N
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Patent
US04038274

Procedure details

A stirred solution of 61.0 g (0.50 mole) of 4-hydroxybenzaldehyde in 400 ml of dimethylformamide (nitrogen atmosphere) is gradually treated with 24.0 g of 50% NaH. The temperature is kept below 35° using an ice water bath. When the addition is completed, the thick mixture is heated to 70° several minutes, then cooled to 35° before the addition of 417 ml of 1.8N (0.75 mole) of 3-dimethylaminopropyl chloride in toluene.
Quantity
61 g
Type
reactant
Reaction Step One
Name
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.75 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[H-].[Na+].[CH3:12][N:13]([CH3:18])[CH2:14][CH2:15][CH2:16]Cl>CN(C)C=O.C1(C)C=CC=CC=1>[CH3:12][N:13]([CH3:18])[CH2:14][CH2:15][CH2:16][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
61 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
24 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.75 mol
Type
reactant
Smiles
CN(CCCCl)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept below 35°
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the thick mixture is heated to 70° several minutes

Outcomes

Product
Name
Type
Smiles
CN(CCCOC1=CC=C(C=O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.